3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
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Overview
Description
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with a chlorophenyl group, a nitroethyl group, and a phenyl group attached to an indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chlorophenyl and nitroethyl groups are then introduced through subsequent reactions, such as nitration and halogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The presence of the nitro and chlorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the chlorophenyl and nitroethyl groups differentiates it from other indole derivatives, making it a valuable compound for various applications .
Biological Activity
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a 4-chlorophenyl group , a nitroethyl group , and a phenyl group attached to the indole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and inflammation treatment.
Structural Characteristics
The compound's structure can be represented as follows:
Table 1: Structural Features Comparison
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole | Contains chlorophenyl and nitroethyl groups | Potential for diverse biological interactions |
3-(2-nitroethyl)-2-phenyl-1H-indole | Lacks chlorophenyl group | Simpler structure may lead to different biological activity |
3-[1-(4-bromophenyl)-2-nitroethyl]-2-phenyl-1H-indole | Contains bromophenyl group | Altered pharmacological properties compared to chlorophenyl |
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds showed micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) at concentrations around 10μM . The mechanism of action is thought to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular components, while the indole core can bind to various receptors, modulating their activity. This dual mechanism enhances the compound's potential as a therapeutic agent.
Table 2: Summary of Biological Activities
Activity Type | Target Cells/Pathways | Observations |
---|---|---|
Anticancer | A549, HeLa, B16F10 | Micromolar activity observed |
Anti-inflammatory | Various immune pathways | Potential modulation of inflammatory responses |
Case Studies
Several studies have investigated the biological activity of related indole derivatives. In one notable case, researchers focused on synthesizing new analogs and assessing their anticancer properties. The findings indicated that modifications in the substituent groups significantly influenced the compounds' efficacy against cancer cell lines .
In another study, researchers explored the synthesis of spiro[indole-3,5'-isoxazoles] from indoles and nitrostyrenes. These derivatives exhibited promising biological activities, suggesting that structural modifications in indoles could lead to novel therapeutic agents .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-12-10-15(11-13-17)19(14-24(26)27)21-18-8-4-5-9-20(18)25(28)22(21)16-6-2-1-3-7-16/h1-13,19,28H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOAPDDZZTZMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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